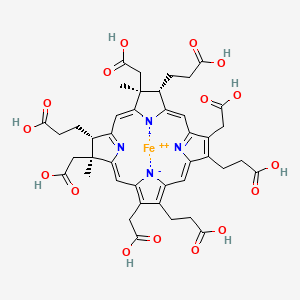

Siroheme

説明

特性

分子式 |

C42H44FeN4O16 |

|---|---|

分子量 |

916.7 g/mol |

IUPAC名 |

iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1 |

InChIキー |

DLKSSIHHLYNIKN-QIISWYHFSA-L |

異性体SMILES |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

正規SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

同義語 |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Siroheme Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siroheme is a vital tetrapyrrole-derived prosthetic group essential for the six-electron reduction of both sulfite (B76179) and nitrite, critical steps in the assimilation of sulfur and nitrogen. In Escherichia coli, the biosynthesis of this compound from the common tetrapyrrole precursor, uroporphyrinogen III, is a streamlined process catalyzed by a single multifunctional enzyme: CysG, also known as this compound synthase. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in E. coli, including the enzymatic reactions, quantitative data, detailed experimental protocols, and the regulatory mechanisms governing this crucial metabolic route.

The Core Pathway: A Three-Step Process Catalyzed by CysG

The conversion of uroporphyrinogen III to this compound in E. coli is a trifunctional process carried out by the CysG protein.[1][2][3] This enzyme sequentially performs S-adenosyl-L-methionine (SAM)-dependent methylations, a NAD+-dependent dehydrogenation, and ferrochelation.[1][4]

The three distinct enzymatic activities of CysG are:

-

Uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107): CysG catalyzes two successive methylation reactions, transferring methyl groups from two molecules of S-adenosyl-L-methionine (SAM) to uroporphyrinogen III. This occurs at positions C-2 and C-7 of the macrocycle, forming the intermediate precorrin-2 (B1239101).[4]

-

Precorrin-2 dehydrogenase (EC 1.3.1.76): The intermediate, precorrin-2, is then oxidized in a NAD+-dependent manner to yield sirohydrochlorin (B1196429).[1][4]

-

Sirohydrochlorin ferrochelatase (EC 4.99.1.4): In the final step, CysG facilitates the insertion of a ferrous ion (Fe2+) into sirohydrochlorin, completing the synthesis of this compound.[1][4][5]

The intermediates in this pathway are precorrin-2 and sirohydrochlorin. The gene encoding this multifunctional enzyme in E. coli is cysG.[2][3]

Quantitative Data

| Enzyme/Activity | Organism | Substrate | Km | Turnover Number (kcat) | Specific Activity |

| S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) | Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 µM | 38 h-1 | Not Reported |

| Uroporphyrinogen III | 1.0 µM | ||||

| S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) | Methanobacterium ivanovii | Uroporphyrinogen III | 52 nM | Not Reported | Not Reported |

Note: The specific activity of an enzyme is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

Experimental Protocols

Recombinant His-tagged CysG Purification from E. coli

This protocol describes the overexpression and purification of His-tagged CysG from E. coli using immobilized metal affinity chromatography (IMAC).

a. Expression:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the cysG gene with an N-terminal His6-tag.

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

-

Resuspend the cell pellet in 50 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to lyse the cells completely.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged CysG protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

CysG Enzymatic Activity Assays

a. Methyltransferase Activity Assay: This assay measures the incorporation of radiolabeled methyl groups from S-adenosyl-[Me-14C]methionine into uroporphyrinogen III.

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 5 µM uroporphyrinogen III, 10 µM S-adenosyl-[Me-14C]methionine, and the purified CysG enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Extract the porphyrins into an organic solvent (e.g., ethyl acetate).

-

Quantify the incorporated radioactivity in the organic phase using liquid scintillation counting.

b. Dehydrogenase Activity Assay: This assay spectrophotometrically monitors the reduction of NAD+ to NADH.

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD+, 10 µM precorrin-2, and the purified CysG enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

c. Ferrochelatase Activity Assay: This assay measures the insertion of iron into sirohydrochlorin, which can be monitored by a change in the absorption spectrum.

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM DTT, 50 µM FeSO4, 10 µM sirohydrochlorin, and the purified CysG enzyme.

-

Perform the reaction under anaerobic conditions to prevent the oxidation of Fe2+.

-

Monitor the spectral shift from the sirohydrochlorin Soret peak (around 376 nm) to the this compound Soret peak (around 384 nm).

-

Alternatively, the product can be analyzed by HPLC.

Regulation of this compound Biosynthesis

The expression of the cysG gene in E. coli is subject to transcriptional regulation, particularly in response to oxygen availability. Under anaerobic conditions, the expression of cysG is induced. This regulation is thought to be mediated by the global transcription factors FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control).[6][7][8] FNR and ArcA are key regulators of gene expression during the transition from aerobic to anaerobic metabolism.[7][8][9][10] While the precise mechanisms of their interaction with the cysG promoter are still under investigation, it is clear that anaerobiosis is a significant signal for upregulating this compound biosynthesis.

Feedback inhibition, a common regulatory mechanism in metabolic pathways, may also play a role in controlling this compound synthesis. Although direct evidence for feedback inhibition of E. coli CysG by this compound is limited, it remains a plausible mechanism for fine-tuning the intracellular concentration of this essential cofactor.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and its regulation.

Caption: The enzymatic conversion of uroporphyrinogen III to this compound by the multifunctional CysG enzyme in E. coli.

Caption: Transcriptional regulation of the cysG gene in E. coli by anaerobic conditions via FNR and ArcA.

References

- 1. The Escherichia coli cysG gene encodes the multifunctional protein, this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Escherichia coli cysG gene encodes S-adenosylmethionine-dependent uroporphyrinogen III methylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. uniprot.org [uniprot.org]

- 5. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]

- 6. Contribution of the fnr and arcA gene products in coordinate regulation of cytochrome o and d oxidase (cyoABCDE and cydAB) genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of oxygen on the Escherichia coli ArcA and FNR regulation systems and metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anaerobic activation of arcA transcription in Escherichia coli: roles of Fnr and ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ArcA and FNR on the expression of genes related to the oxygen regulation and the glycolysis pathway in Escherichia coli under microaerobic growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oxygen, and ArcA and FNR regulators on the expression of genes related to the electron transfer chain and the TCA cycle in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Siroheme in Sulfite Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfite (B76179) reductases (SiRs) are critical enzymes in the global sulfur cycle, catalyzing the six-electron reduction of sulfite to sulfide (B99878). This essential transformation is a key step in both assimilatory and dissimilatory sulfate (B86663) reduction pathways across a wide range of organisms, from bacteria and archaea to plants and fungi.[1] At the heart of this remarkable catalytic feat lies a unique and indispensable prosthetic group: siroheme. This in-depth technical guide explores the multifaceted function of this compound in sulfite reductase, detailing its structure, its intricate role in the catalytic mechanism, and the experimental methodologies used to probe its function. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this vital enzyme and its unique cofactor.

Introduction: The this compound-[4Fe-4S] Coupled Center

Sulfite reductases employ a distinctive active site, featuring a this compound cofactor covalently linked to a [4Fe-4S] cluster.[1] this compound, an iron-tetrahydroporphyrin of the isobacteriochlorin (B1258242) class, is a specialized heme-like molecule characterized by eight carboxylate side chains.[2] This unique structure is synthesized from uroporphyrinogen III. The [4Fe-4S] cluster is bridged to the this compound through a cysteine thiolate ligand provided by the protein backbone. This coupled arrangement is not merely a structural curiosity; it is fundamental to the enzyme's ability to channel six electrons to the substrate, a highly challenging chemical transformation.[3]

The this compound-[4Fe-4S] center acts as a single functional unit, facilitating the intricate process of sulfite reduction. The close proximity and covalent linkage of the two cofactors are crucial for efficient electron transfer from an external donor (such as NADPH or ferredoxin) to the sulfite substrate bound at the this compound iron.

The Catalytic Mechanism: A Six-Electron Journey

The reduction of sulfite (SO₃²⁻) to sulfide (S²⁻) is a complex process involving the transfer of six electrons and the removal of three oxygen atoms. The currently accepted mechanism involves the direct binding of the sulfite molecule to the iron atom of the this compound.

The proposed catalytic cycle can be summarized as follows:

-

Substrate Binding: The reaction is initiated by the binding of sulfite to the ferrous iron of the this compound.

-

Electron Transfer: The this compound-[4Fe-4S] cluster, having accepted electrons from a donor, facilitates the transfer of these electrons to the bound sulfite.

-

Reductive Cleavage: The six-electron reduction proceeds through a series of two-electron reductive cleavages of the S-O bonds. This process is coupled with protonation events, leading to the sequential removal of the three oxygen atoms as water molecules.

-

Product Release: Once the reduction is complete, the sulfide product is released from the active site, and the enzyme is ready for another catalytic cycle.

The positively charged residues within the active site are thought to play a crucial role in polarizing the S-O bonds of the substrate, thereby facilitating their cleavage upon reduction.

dot

Caption: The catalytic cycle of sulfite reduction by sulfite reductase.

Quantitative Data on Sulfite Reductase

The kinetic parameters of sulfite reductase can vary between different organisms and isoforms. The following tables summarize key quantitative data related to the enzyme's activity and the spectroscopic properties of its this compound cofactor.

Table 1: Kinetic Parameters of Sulfite Reductase

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Escherichia coli | Sulfite | 15 | 1.3 | 2.2 | Fsr et al. |

| Arabidopsis thaliana | Sulfite | ~10 | N/A | N/A | Yarmolinsky et al. (2014) |

| Methanocaldococcus jannaschii | Sulfite | 3.2 ± 0.4 | 10.4 ± 0.3 | N/A | Johnson et al. (2015) |

| Methanothermobacter thermautotrophicus | Sulfite | 4.1 ± 0.5 | 9.8 ± 0.2 | N/A | Johnson et al. (2015) |

N/A: Not available in the cited literature.

Table 2: Spectroscopic Properties of the this compound Cofactor

| Property | Value | Conditions | Reference |

| EPR Signal (High-Spin Ferric) | g⊥ = 6.0, g∥ = 2.0 | Isolated this compound | [4] |

| EPR Signal (Low-Spin Ferric) | g⊥ = 2.38, g∥ = 1.76 | Cyanide-complexed this compound | [4] |

| EPR Signal (Oxidized SiR-HP) | g = 6.63, 5.24, 1.98 | E. coli hemoprotein subunit | [5] |

| EPR Signal (Reduced SiR-HP) | g = 2.53, 2.29, 2.07 | E. coli hemoprotein subunit | [5] |

| Midpoint Potential (this compound) | -50 mV | E. coli SiR-HP | Janick & Siegel (1982) |

| Midpoint Potential ([4Fe-4S] cluster) | -115 mV | E. coli SiR-HP | Janick & Siegel (1982) |

Experimental Protocols

Purification of Sulfite Reductase (Hemoprotein from E. coli)

This protocol provides a general framework for the purification of the hemoprotein subunit of assimilatory NADPH-sulfite reductase from Escherichia coli.

dot

Caption: Generalized workflow for the purification of sulfite reductase hemoprotein.

Methodology:

-

Cell Lysis: Resuspend E. coli cell paste in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA and 0.1 mM dithiothreitol). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. The sulfite reductase hemoprotein typically precipitates between 40% and 60% saturation.

-

Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

-

Anion Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-0.5 M KCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column (e.g., Sephacryl S-200) to separate based on size.

-

Purity Assessment: Assess the purity of the final sample by SDS-PAGE.

Sulfite Reductase Activity Assay (Methyl Viologen-Dependent)

This assay measures the activity of sulfite reductase by monitoring the oxidation of reduced methyl viologen.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

2 mM Sodium sulfite (Na₂SO₃)

-

0.2 mM Methyl viologen

-

-

Enzyme Addition: Add a known amount of purified sulfite reductase to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding a fresh solution of sodium dithionite (B78146) to reduce the methyl viologen. The final concentration of dithionite should be in excess to ensure a constant supply of reduced methyl viologen.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 604 nm (the wavelength of maximum absorbance for reduced methyl viologen) at a constant temperature (e.g., 25 °C).

-

Calculation of Activity: Calculate the rate of methyl viologen oxidation using its molar extinction coefficient (ε₆₀₄ = 13,600 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of reduced methyl viologen per minute under the specified conditions.

Spectroscopic Characterization of the this compound Cofactor

Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) spectroscopy are powerful techniques to probe the electronic and magnetic properties of the this compound cofactor.

Methodology:

-

Sample Preparation: Prepare a concentrated sample of purified sulfite reductase in a suitable buffer. For EPR spectroscopy, the sample is typically transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

-

EPR Spectroscopy:

-

Record X-band EPR spectra at cryogenic temperatures (e.g., 10 K).

-

For the oxidized enzyme, the high-spin ferric this compound will exhibit characteristic signals.

-

To study the reduced state, the enzyme can be chemically or photochemically reduced prior to freezing.

-

-

MCD Spectroscopy:

-

Record MCD spectra at cryogenic temperatures (e.g., 4.2 K) over a range of magnetic fields.

-

The MCD spectrum provides information about the electronic transitions and the spin state of the this compound iron.

-

Logical Relationship of this compound Function

The function of this compound is intricately linked to the overall structure and function of sulfite reductase. The following diagram illustrates the logical flow of its role in the enzyme.

dot

Caption: Logical flow of this compound's function within sulfite reductase.

Conclusion and Future Perspectives

This compound is an exquisitely designed cofactor that is central to the function of sulfite reductase. Its unique structure and its coupling with a [4Fe-4S] cluster create a highly efficient catalytic center for the challenging six-electron reduction of sulfite. A thorough understanding of the structure-function relationship of the this compound cofactor is essential for elucidating the detailed mechanism of this important enzyme.

Future research in this area will likely focus on trapping and characterizing reaction intermediates to provide a more detailed picture of the catalytic cycle. Furthermore, the development of inhibitors that target the this compound active site could have applications in controlling the growth of sulfate-reducing bacteria, which are implicated in various industrial and environmental processes. The knowledge gained from studying this compound in sulfite reductase also provides a paradigm for understanding other complex multi-electron transfer reactions in biology.

References

- 1. Sulfite reductase - Wikipedia [en.wikipedia.org]

- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron paramagnetic resonance and optical spectroscopic evidence for interaction between this compound and Fe4S4 prosthetic groups in Escherichia coli sulfite reductase hemoprotein subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Siroheme in Assimilatory Nitrite Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Assimilatory nitrite (B80452) reduction is a critical juncture in the nitrogen cycle, converting nitrite to ammonia (B1221849) for biosynthesis. Central to this process is the enzyme nitrite reductase, which relies on a unique and essential prosthetic group: siroheme. This technical guide provides an in-depth exploration of the core functions of this compound in this vital biochemical pathway. It details the mechanistic role of this compound in the six-electron reduction of nitrite, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the study of nitrite reductase and this compound, and provides visual representations of the key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals seeking a deeper understanding of this fundamental biological process.

Introduction

Nitrogen is an indispensable element for all life, forming the backbone of amino acids, nucleic acids, and other essential biomolecules. The assimilation of inorganic nitrogen into organic forms is a fundamental process, and the reduction of nitrite to ammonia is a key, energy-intensive step. This six-electron reduction is catalyzed by the enzyme assimilatory nitrite reductase. The catalytic activity of this enzyme is critically dependent on a specialized iron-containing tetrapyrrole cofactor known as This compound .

This compound, an iron-isobacteriochlorin, is a vital prosthetic group found in both nitrite and sulfite (B76179) reductases, enzymes that catalyze crucial six-electron transfer reactions.[1][2] Its unique structure, featuring eight carboxylate side chains, distinguishes it from other hemes and is intrinsically linked to its function in multi-electron catalysis.[1] In assimilatory nitrite reductase, this compound is electronically coupled to a [4Fe-4S] cluster, forming a sophisticated active site that facilitates the complex reduction of nitrite to ammonia.[3] Understanding the precise role of this compound is paramount for fields ranging from plant biology and microbiology to the development of novel therapeutics targeting microbial nitrogen metabolism.

The Core Role of this compound in Nitrite Reduction

This compound serves as the catalytic heart of assimilatory nitrite reductase. Its primary function is to bind the nitrite substrate and facilitate the transfer of six electrons required for its reduction to ammonia. This process is a remarkable feat of biological catalysis, preventing the release of potentially toxic intermediates.

The catalytic cycle involves the following key steps:

-

Electron Transfer: Electrons are shuttled from a donor, typically reduced ferredoxin in photosynthetic organisms, to the [4Fe-4S] cluster within the nitrite reductase enzyme.[3]

-

Intramolecular Electron Relay: The [4Fe-4S] cluster then transfers these electrons to the adjacent this compound iron. The close proximity of these two cofactors is crucial for efficient electron flow.[3]

-

Nitrite Binding and Reduction: Nitrite binds to the reduced iron center of the this compound. Through a series of proton and electron transfers, the nitrogen atom is progressively reduced, while the oxygen atoms are protonated and released as water. The this compound cofactor stabilizes the reaction intermediates, ensuring the complete six-electron reduction to ammonia without the release of nitric oxide (NO) or other reactive nitrogen species.

Disturbances in this compound biosynthesis have profound effects on nitrogen metabolism, leading to an inability to utilize nitrate (B79036) and nitrite as nitrogen sources.[4] This underscores the indispensable role of this compound in this fundamental assimilatory pathway.

Quantitative Data on Assimilatory Nitrite Reductase Activity

The efficiency of this compound-dependent nitrite reductases can be quantified through their kinetic parameters. These values provide insights into the enzyme's affinity for its substrates and its maximum catalytic rate. Below is a summary of key kinetic data from different organisms.

| Organism | Enzyme Type | Substrate | Km (µM) | Vmax (nmol·min-1·mg protein-1) | Electron Donor | Reference |

| Paracoccus denitrificans | NADH-dependent Assimilatory Nitrite Reductase | Nitrite | 5 ± 2 | 86 ± 10 | NADH | [5] |

| Paracoccus denitrificans | NADH-dependent Assimilatory Nitrite Reductase | NADH | 58 ± 8 | 302 ± 12 | NADH | [5] |

| Higher Plants (general) | Ferredoxin-dependent Nitrite Reductase | Nitrite | 150 | Not specified | Ferredoxin | [6] |

| Chlamydomonas reinhardtii | Nitrite Reductase | Nitrite | 20 | Not specified | Not specified | [7][8] |

| Spinach | Ferredoxin-dependent Nitrite Reductase | Nitrite | Not specified | 26 µmol/min/nmol enzyme | Ferredoxin | [3] |

Experimental Protocols

Assay for Assimilatory Nitrite Reductase Activity

This protocol is based on the spectrophotometric determination of nitrite consumption using the Griess assay.

Materials:

-

Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM EDTA, 5 mM Cysteine-HCl.

-

Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 2 mM KNO₂, and an electron donor system.

-

For ferredoxin-dependent enzymes: reduced ferredoxin.

-

For NADH-dependent enzymes: 200 µM NADH.[5]

-

For artificial electron donor: 4 mg/ml sodium dithionite (B78146) and 4 mg/ml sodium bicarbonate with methyl viologen.[9]

-

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 M HCl.

-

Griess Reagent B: 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Nitrite Standard Solution: 1 mM Sodium Nitrite (NaNO₂).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction: Homogenize the biological sample (e.g., plant leaves, microbial cells) in ice-cold extraction buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer and the enzyme extract.

-

Initiate the reaction by adding the electron donor. For NADH-dependent enzymes, this is the addition of NADH.[5] For assays using an artificial electron donor, the reaction is started by adding a solution of sodium dithionite and sodium bicarbonate.[9]

-

Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

-

Stop the reaction. For dithionite-based assays, this can be achieved by vigorous shaking to oxidize the remaining dithionite.[9]

-

-

Nitrite Quantification:

-

Take an aliquot of the reaction mixture.

-

Add Griess Reagent A and mix well.

-

Add Griess Reagent B and mix well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of the nitrite standard solution to quantify the amount of nitrite remaining in the reaction mixture.

-

Calculation: The nitrite reductase activity is calculated as the amount of nitrite consumed per unit time per milligram of protein.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction of this compound from purified nitrite reductase, adapted from methods for heme extraction.[10]

Materials:

-

Purified nitrite reductase solution.

-

Acid-acetone solution: Acetone (B3395972) containing 1% (v/v) concentrated HCl, pre-chilled to -20°C.

-

Spectrophotometer.

Procedure:

-

Protein Precipitation and Heme Extraction:

-

To the purified enzyme solution on ice, add 10 volumes of pre-chilled acid-acetone.

-

Incubate at -20°C for 20 minutes to precipitate the protein.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated apoprotein.

-

Carefully collect the supernatant, which contains the extracted this compound.

-

-

Solvent Transfer:

-

The this compound in the acetone solution can be transferred to pyridine for spectrophotometric analysis.[1]

-

-

Spectrophotometric Quantification:

-

Measure the absorption spectrum of the this compound solution.

-

This compound exhibits a characteristic Soret peak in the region of 380-400 nm. The exact position can vary with the solvent and ligation state. For instance, spinach ferredoxin-nitrite reductase has a Soret maximum at 386 nm.

-

The concentration of this compound can be estimated using the Beer-Lambert law (A = εcl), with a known extinction coefficient for this compound under the specific solvent and pH conditions.

-

Visualizing the Pathways and Workflows

Signaling Pathway of Assimilatory Nitrite Reduction

Caption: Electron flow in assimilatory nitrite reduction.

Experimental Workflow for Nitrite Reductase Activity Assay

Caption: Workflow for nitrite reductase activity assay.

Conclusion

This compound is an ancient and indispensable cofactor that lies at the heart of assimilatory nitrite reduction. Its unique chemical properties enable the catalysis of a challenging six-electron reduction, a process fundamental to the incorporation of nitrogen into the biosphere. The intricate interplay between this compound and its associated [4Fe-4S] cluster within the nitrite reductase enzyme highlights the elegance and efficiency of biological catalysis. A thorough understanding of this compound's function, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge in fields ranging from plant and microbial physiology to the development of novel antimicrobial strategies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of nitrogen metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 3. The Interaction of Spinach Nitrite Reductase with Ferredoxin: A Site-Directed Mutation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The purification and properties of nitrite reductase from higher plants, and its dependence on ferredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Characterization of Nitrite Uptake and Reduction by Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Characterization of Nitrite Uptake and Reduction by Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spinach ferredoxin-nitrite reductase: characterization of catalytic activity and interaction of the enzyme with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Siroheme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siroheme, an iron-containing isobacteriochlorin (B1258242), is a crucial prosthetic group for enzymes mediating the six-electron reduction of sulfite (B76179) and nitrite (B80452), fundamental reactions in the global sulfur and nitrogen cycles. Its discovery in the early 1970s by the research group of Lewis M. Siegel at Duke University marked a significant advancement in our understanding of tetrapyrrole biochemistry and the mechanisms of multi-electron transfer reactions. This technical guide provides an in-depth overview of the discovery, isolation, and detailed characterization of this compound, including its physicochemical properties, biosynthetic pathway, and the experimental protocols that were pivotal in its elucidation.

Discovery and Historical Context

The journey to uncover this compound began with studies on sulfite and nitrite reductases, enzymes known to catalyze challenging six-electron reductions. In 1973, Murphy and Siegel reported the presence of a novel heme-like prosthetic group in the assimilatory NADPH-sulfite reductase from Escherichia coli.[1] This new entity, initially termed "sirohydrochlorin" in its metal-free form, was distinct from previously characterized hemes.

A landmark 1974 paper by Matthew J. Murphy, Lewis M. Siegel, Shirley R. Tove, and Henry Kamin, published in the Proceedings of the National Academy of Sciences, formally introduced "this compound" as the iron-containing form of this new prosthetic group.[2] Their research demonstrated that this compound was not only present in E. coli sulfite reductase but also in spinach ferredoxin-nitrite reductase, indicating its broader significance in essential metabolic pathways across different domains of life.[2][3] This discovery provided a unifying biochemical link between the seemingly disparate processes of sulfite and nitrite reduction.

Physicochemical and Spectroscopic Characterization

The unique structure of this compound, an iron-tetrahydroporphyrin of the isobacteriochlorin type with eight carboxylate side chains, imparts it with distinct physicochemical properties.[4] These properties have been extensively characterized using a variety of spectroscopic and analytical techniques.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₄₄FeN₄O₁₆ | |

| Molecular Weight | 916.7 g/mol | |

| Absorption Maxima (Oxidized Form) | 386 nm (Soret band), 585 nm, 714 nm | [1] |

| Molar Extinction Coefficient (ε) | 3.1 x 10⁵ M⁻¹cm⁻¹ at 386 nm (for E. coli sulfite reductase) | [1] |

| EPR g-values (high-spin ferric) | g⊥ = 6.0, g∥ = 2.0 | [5] |

| EPR g-values (low-spin ferric, cyanide complex) | g⊥ = 2.38, g∥ = 1.76 | [5] |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments cited in the initial discovery and subsequent characterization of this novel prosthetic group.

Isolation and Purification of this compound from E. coli Sulfite Reductase

This protocol is based on the methods described in the foundational papers on this compound discovery.

3.1.1. Extraction of the Prosthetic Group

-

Cell Lysis: A culture of E. coli overexpressing sulfite reductase is harvested, and the cells are lysed using sonication or a French press in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).

-

Enzyme Purification: The sulfite reductase is purified from the cell lysate using standard chromatographic techniques, such as ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and size-exclusion chromatography.

-

Acetone-HCl Extraction: The purified enzyme solution is treated with 9 volumes of acetone (B3395972) containing 0.015 N HCl at 0°C to precipitate the protein and release the prosthetic group into the supernatant.[1][6]

-

Solvent Transfer: The acetone supernatant is collected, and the heme is transferred to a small volume of pyridine (B92270).

3.1.2. Chromatographic Purification

-

Size-Exclusion Chromatography: The pyridine extract is applied to a Sephadex LH-20 column equilibrated with pyridine to separate the this compound from other small molecules.[6]

-

Ion-Exchange Chromatography: For further purification, the this compound-containing fractions can be subjected to ion-exchange chromatography on a DEAE-cellulose column.

Spectroscopic Characterization

3.2.1. UV-Visible Absorption Spectroscopy

-

The purified this compound solution is diluted in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).

-

The absorption spectrum is recorded from 300 to 800 nm using a spectrophotometer.

-

For the reduced spectrum, a reducing agent such as sodium dithionite (B78146) is added to the cuvette, and the spectrum is recorded again.

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

The purified this compound sample is placed in an EPR tube and frozen in liquid nitrogen.

-

EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) using an X-band EPR spectrometer.

-

To characterize different spin states, spectra can be recorded in the presence of ligands such as cyanide, which induces a low-spin state in ferric this compound.[5]

This compound Biosynthesis

This compound is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III, through a series of enzymatic steps.[7] The biosynthetic pathway varies between different organisms, with notable differences between bacteria, yeast, and plants.

Biosynthesis in Escherichia coli

In E. coli, a single multifunctional enzyme, CysG , catalyzes the three key steps converting uroporphyrinogen III to this compound.[4]

Biosynthesis in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, the biosynthesis of this compound is carried out by two separate enzymes: Met1p and the bifunctional Met8p .[2]

Biosynthesis in Plants

In plants, the this compound biosynthetic pathway is localized in the plastids and involves at least two distinct enzymes.[5]

Functional Roles and Significance

This compound serves as the indispensable cofactor for two key enzymes:

-

Sulfite Reductase: Catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻), a crucial step in the assimilation of sulfur for the synthesis of cysteine and methionine.

-

Nitrite Reductase: Catalyzes the six-electron reduction of nitrite (NO₂⁻) to ammonia (B1221849) (NH₃), a key reaction in the nitrogen assimilation pathway.[2]

The unique electronic properties of the this compound macrocycle, coupled with its interaction with an iron-sulfur cluster in many of these enzymes, are thought to be critical for facilitating the complex multi-electron transfer required for these reactions.[4]

Conclusion and Future Directions

The discovery and characterization of this compound have profoundly impacted our understanding of bioinorganic chemistry and the metabolic pathways of sulfur and nitrogen. The elucidation of its structure and biosynthesis has opened up new avenues of research, including the study of enzyme mechanisms, the evolution of metabolic pathways, and the development of potential drug targets, as this compound biosynthesis is absent in mammals. Future research will likely focus on the intricate mechanisms of this compound insertion into apoenzymes, the regulation of its biosynthetic pathway, and its potential roles in other biological processes. The detailed knowledge of this compound's chemistry and biology will continue to be a cornerstone for researchers in biochemistry, microbiology, and drug development.

References

- 1. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfite reductase structure at 1.6 A: evolution and catalysis for reduction of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of the Heme d1 Biosynthesis Enzyme NirE in Complex with Its Substrate Reveals New Insights into the Catalytic Mechanism of S-Adenosyl-l-methionine-dependent Uroporphyrinogen III Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Genetic Regulation of Siroheme Synthesis: A Technical Guide for Researchers

Abstract

Siroheme, an iron-containing isobacteriochlorin, is an essential cofactor for sulfite (B76179) and nitrite (B80452) reductases, playing a pivotal role in the assimilation of sulfur and nitrogen in a vast array of organisms, including bacteria, fungi, and plants.[1][2] The biosynthesis of this compound from the common tetrapyrrole precursor uroporphyrinogen III represents a critical branch point in cellular metabolism. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing this compound synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biochemical pathway. This document details the key enzymes and their corresponding genes, presents available quantitative data on enzyme kinetics and gene expression, outlines detailed experimental protocols for studying this compound biosynthesis, and provides visual representations of the regulatory pathways and experimental workflows.

Introduction to this compound and its Importance

This compound is a modified tetrapyrrole that acts as a prosthetic group for enzymes catalyzing the six-electron reduction of sulfite to sulfide (B99878) and nitrite to ammonia.[3][4] These reactions are fundamental for the incorporation of inorganic sulfur and nitrogen into essential biomolecules such as amino acids and nucleotides.[1][3] Consequently, the regulation of this compound biosynthesis is intricately linked to the overall metabolic status of the cell, responding to nutrient availability and environmental stresses.[3] Dysregulation of this pathway can have profound effects on cellular growth and survival.[1]

The this compound Biosynthetic Pathway

The synthesis of this compound begins with the tetrapyrrole precursor uroporphyrinogen III, which is also a precursor for the synthesis of heme and chlorophyll.[5] The pathway to this compound involves three key enzymatic steps: two successive methylations, an NAD+-dependent dehydrogenation (oxidation), and the insertion of ferrous iron (ferrochelation).[6]

The enzymatic machinery responsible for these transformations varies across different organisms. In some bacteria, such as Escherichia coli and Salmonella enterica, a single multifunctional enzyme, CysG (this compound synthase) , catalyzes all three steps.[6][7] In contrast, other organisms utilize a series of monofunctional or bifunctional enzymes. For instance, in the yeast Saccharomyces cerevisiae, two enzymes are involved: Met1p (uroporphyrinogen-III C-methyltransferase) and the bifunctional Met8p (precorrin-2 dehydrogenase and sirohydrochlorin (B1196429) ferrochelatase).[8] In plants like Arabidopsis thaliana, the pathway is mediated by Uroporphyrinogen III Methyltransferase (UPM1) and Sirohydrochlorin Ferrochelatase (SIRB) .[9]

Genetic Regulation of this compound Synthesis

The expression of genes encoding this compound biosynthetic enzymes is tightly regulated in response to various cellular signals, including nutrient availability and oxidative stress.

Regulation by Nutrient Availability

Nitrogen Limitation: In plants, the genes encoding Uroporphyrinogen III Methyltransferase (UPM1) and Sirohydrochlorin Ferrochelatase (SIRB) are crucial for nitrogen assimilation, as this compound is a cofactor for nitrite reductase.[9] Studies in Arabidopsis thaliana have shown that the expression of UPM1 is highly induced by nitrate (B79036), particularly after a period of nitrogen starvation.[10] Transcriptomic analyses of Arabidopsis under nitrogen limitation have revealed altered expression of numerous genes, including those involved in nitrogen metabolism.[11][12] While specific fold-change data for UPM1 and SIRB from these large-scale studies require detailed analysis of the datasets, the evidence strongly points to their upregulation in response to nitrogen availability to support nitrite reduction.[9][10]

In E. coli, the adaptive response to nitrogen starvation involves a large-scale reprogramming of the transcriptome to prioritize the scavenging of nitrogenous compounds.[2][13] While global analyses have been conducted, the specific transcriptional response of cysG during nitrogen starvation is part of a complex network of metabolic adjustments.[14][15]

Sulfur Limitation: In yeast, sulfur metabolism is intricately linked to this compound synthesis due to its role in sulfite reductase. Proteomic and metabolomic analyses of Saccharomyces cerevisiae under sulfur starvation or in the presence of cadmium (which induces high demand for sulfur-containing glutathione) have revealed a global rearrangement of cellular metabolism.[16][17] This includes the regulation of the transcriptional activator Met4p, which controls the expression of genes in the sulfur assimilation pathway.[17] While direct quantitative data for Met8p protein levels under sulfur starvation is not explicitly provided in the initial search results, the overall response suggests a coordinated regulation of the entire sulfur metabolic network, including the machinery for this compound production.

Regulation by Oxidative Stress

The synthesis of tetrapyrroles can lead to the production of photoreactive intermediates, and their accumulation can cause oxidative stress through the generation of reactive oxygen species (ROS).[3] Therefore, the expression of genes involved in tetrapyrrole biosynthesis is expected to be regulated in response to oxidative stress. In E. coli, the major regulators of the oxidative stress response include OxyR and SoxRS.[18] Transcriptomic analyses of E. coli O157:H7 under oxidative stress induced by sodium hypochlorite (B82951) or hydrogen peroxide revealed differential expression of over 380 genes, including those involved in cysteine biosynthesis and iron-sulfur cluster assembly, pathways connected to this compound synthesis.[19]

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |

| Uroporphyrinogen-III C-methyltransferase (CobA) | Pseudomonas denitrificans | Uroporphyrinogen III | 1.0 µM | Not Reported | [20] |

| Uroporphyrinogen-III C-methyltransferase (CobA) | Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 µM | Not Reported | [20] |

| Ferrochelatase (general) | Gram-negative bacteria | Fe2+ | 1 - 10 µM | Not Reported | [21] |

| Ferrochelatase (general) | Gram-negative bacteria | Protoporphyrin IX | 1 - 10 µM | Not Reported | [21] |

Note: Vmax values are often dependent on specific assay conditions and enzyme purity and are therefore not always reported in a standardized manner.

Table 2: Gene Expression Data (Qualitative Summary)

| Gene(s) | Organism | Condition | Regulation | Reference(s) |

| UPM1 | Arabidopsis thaliana | Nitrate Induction (post-starvation) | Upregulated | [10] |

| UPM1, SIRB | Arabidopsis thaliana | Light Exposure (post-etiolation) | Upregulated | [9] |

| Sulfur assimilation pathway genes (Met4p regulon) | Saccharomyces cerevisiae | Sulfur Starvation / Cadmium Stress | Upregulated | [16][17] |

| Oxidative stress response genes | Escherichia coli | Oxidative Stress (H2O2, Hypochlorite) | Differentially Regulated | [19] |

Experimental Protocols

Quantification of this compound and its Precursors by HPLC

This protocol is adapted from methods for tetrapyrrole analysis and can be optimized for specific biological samples.

Objective: To separate and quantify this compound and its precursors from biological extracts.

Materials:

-

Reverse-phase C18 HPLC column (e.g., 5 µm particle size)

-

HPLC system with a gradient pump and a fluorescence or UV-Vis detector (detection at 405 nm is suitable for many porphyrins)

-

Solvent A: Ammonium (B1175870) phosphate (B84403) buffer (e.g., 0.1 M, pH 3.5)

-

Solvent B: Methanol (B129727)

-

Sample extraction buffer (e.g., methanol or acetone-based)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and record the weight or cell number.

-

Extract tetrapyrroles by homogenizing or lysing the sample in an appropriate extraction buffer (e.g., methanol/water mixture). All steps should be performed in dim light to prevent photodegradation of light-sensitive intermediates.[14]

-

Centrifuge the extract to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions.

-

Inject the filtered sample onto the column.

-

Elute the tetrapyrroles using a gradient of methanol in ammonium phosphate buffer. A typical gradient might be from 60% to 100% methanol over 20-30 minutes.[22] Alternatively, a gradient of methanol and acetonitrile in a pyridine buffer can be used.[14]

-

Monitor the elution profile at 405 nm or with a fluorescence detector set to appropriate excitation and emission wavelengths for the compounds of interest.

-

Identify and quantify peaks by comparing retention times and spectral properties to known standards of this compound and its precursors.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the transcript levels of this compound synthesis genes.

Objective: To quantify the relative expression of genes such as cysG, MET8, UPM1, or SIRB.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for the target and reference genes

-

Nuclease-free water

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from control and experimental samples using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, cDNA template, and nuclease-free water.

-

Set up parallel reactions for one or more stably expressed reference genes for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the reference gene(s).

-

Protein Level Analysis by Western Blot

This is a general protocol for detecting and quantifying proteins involved in this compound synthesis.

Objective: To determine the protein levels of enzymes like CysG, Met8p, or UPM1.

Materials:

-

Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis apparatus and buffers

-

Western blot transfer system and buffers

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Extract total protein from cell or tissue samples using an appropriate lysis buffer.

-

Quantify the protein concentration using a standard assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control protein (e.g., actin or tubulin).

-

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic cascade of this compound biosynthesis from uroporphyrinogen III.

Experimental Workflow for Gene Expression Analysis

Caption: A streamlined workflow for quantifying gene expression via RT-qPCR.

Regulatory Inputs on this compound Synthesis

References

- 1. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]

- 2. New insights into the adaptive transcriptional response to nitrogen starvation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the ‘missing’ terminal enzyme for this compound biosynthesis in α-proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrapyrrole Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirohaem synthase - Wikipedia [en.wikipedia.org]

- 7. bio.ifi.lmu.de [bio.ifi.lmu.de]

- 8. enzyme-database.org [enzyme-database.org]

- 9. Phylogenetic analysis and photoregulation of this compound biosynthesis genes: uroporphyrinogen III methyltransferase and sirohydrochlorin ferrochelatase of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alleviation of Nitrogen and Sulfur Deficiency and Enhancement of Photosynthesis in Arabidopsis thaliana by Overexpression of Uroporphyrinogen III Methyltransferase (UPM1) [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide analysis of Arabidopsis responsive transcriptome to nitrogen limitation and its regulation by the ubiquitin ligase gene NLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reciprocal modulation of responses to nitrate starvation and hypoxia in roots and leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insights into the adaptive transcriptional response to nitrogen starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct mechanisms coordinate transcription and translation under carbon and nitrogen starvation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Adaptive Response to Long-Term Nitrogen Starvation in Escherichia coli Requires the Breakdown of Allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined proteome and metabolite-profiling analyses reveal surprising insights into yeast sulfur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfur sparing in the yeast proteome in response to sulfur demand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulators of oxidative stress response genes in Escherichia coli and their functional conservation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptomic Response of Escherichia coli O157:H7 to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Crossroads of Tetrapyrrole Biosynthesis: Siroheme as a Pivotal Precursor

A comprehensive analysis of the enzymatic pathways diverting siroheme towards the synthesis of other essential tetrapyrroles, including heme d1, an alternative route to heme, coenzyme F430, and vitamin B12.

For Immediate Release

[City, State] – [Date] – this compound, a vital iron-containing tetrapyrrole, is not only a crucial cofactor for enzymes involved in sulfite (B76179) and nitrite (B80452) reduction but also stands as a critical branchpoint in the intricate network of tetrapyrrole biosynthesis. This technical guide delves into the core enzymatic transformations that utilize this compound as a precursor for the synthesis of other structurally and functionally diverse tetrapyrroles. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutic targets.

Introduction: this compound's Central Role

The biosynthesis of all tetrapyrroles originates from the common precursor, uroporphyrinogen III. While the decarboxylation of uroporphyrinogen III channels intermediates towards the well-known heme and chlorophyll (B73375) pathways, the methylation of this precursor at its C2 and C7 positions leads to the formation of precorrin-2 (B1239101). This molecule is a key intermediate that sits (B43327) at a major metabolic fork, leading to the synthesis of this compound, vitamin B12 (cobalamin), and coenzyme F430.[1] this compound itself is synthesized from precorrin-2 via oxidation to sirohydrochlorin (B1196429) and subsequent iron insertion.[2] Beyond its direct role as a cofactor, this compound is now recognized as a substrate for the biosynthesis of other essential tetrapyrroles, establishing it as a significant metabolic hub.[3]

The Alternative Heme Biosynthesis Pathway: A Detour Via this compound

In some archaea and sulfate-reducing bacteria, an alternative pathway for heme biosynthesis exists that bypasses the canonical route involving protoporphyrin IX. This pathway hijacks this compound and proceeds through a series of enzymatic modifications.[4][5]

The initial committed step is the decarboxylation of the acetate (B1210297) side chains at C12 and C18 of this compound to yield 12,18-didecarboxythis compound. This reaction is catalyzed by the heterodimeric enzyme this compound decarboxylase, composed of the AhbA and AhbB proteins.[6] Subsequent steps involve the radical S-adenosylmethionine (SAM) enzymes AhbC and AhbD, which catalyze the removal of the remaining acetate side chains and the oxidative decarboxylation of propionate (B1217596) side chains to form the vinyl groups of heme b.[6]

Quantitative Data on this compound Decarboxylase (AhbA/B)

Kinetic analysis of the this compound decarboxylase from Desulfovibrio desulfuricans reveals a two-step process with the formation of a monodecarboxythis compound intermediate.[4]

| Enzyme Complex | Substrate | Intermediate | Product | Assay Conditions | Quantification Method | Reference |

| D. desulfuricans AhbA/B | 23 µM this compound | Monodecarboxythis compound | Didecarboxythis compound | Anaerobic, stopped assay | Mass Spectrometry | [4] |

The Biosynthesis of Heme d1: A Specialized Nitrite Reductase Cofactor

Heme d1, a unique dioxo-isobacteriochlorin, is the essential cofactor for dissimilatory cytochrome cd1 nitrite reductases found in denitrifying bacteria.[7] The biosynthesis of this specialized tetrapyrrole also originates from this compound.

The pathway commences with the same initial step as the alternative heme pathway: the decarboxylation of this compound to 12,18-didecarboxythis compound, catalyzed by the NirD, NirL, NirG, and NirH (NirDLGH) protein complex.[8][9] Following this, the radical SAM enzyme NirJ is responsible for the removal of the two propionate side chains from didecarboxythis compound.[10][11] The subsequent steps leading to the final structure of heme d1 are still under investigation but are thought to involve other "Nir" proteins.

Branching Towards Coenzyme F430 and Vitamin B12

The precursors of this compound, precorrin-2 and sirohydrochlorin, also serve as branchpoints for the biosynthesis of coenzyme F430 and vitamin B12.

Coenzyme F430 Synthesis

Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase, the key enzyme in methanogenesis.[2][4] Its biosynthesis diverges from the this compound pathway at the level of sirohydrochlorin. The enzyme CfbA (also known as CbiX) catalyzes the insertion of a nickel ion into sirohydrochlorin to form nickel-sirohydrochlorin, the first committed step towards coenzyme F430.[12][13] Subsequent enzymatic steps are catalyzed by the Cfb family of enzymes.[14]

Quantitative Data on Nickelochelatase (CfbA/CbiX)

| Enzyme | Substrate(s) | Product | Specific Activity (Ni²⁺ insertion) | Reference |

| CfbA/CbiX | Sirohydrochlorin, Ni²⁺ | Nickel-sirohydrochlorin | 3.4 ± 0.5 nmol min⁻¹ mg⁻¹ | [15] |

Anaerobic Vitamin B12 (Cobalamin) Synthesis

In anaerobic organisms, the biosynthesis of vitamin B12 branches off from the this compound pathway at the level of sirohydrochlorin. The insertion of cobalt into sirohydrochlorin is catalyzed by a cobaltochelatase, such as CbiK, to form cobalt-sirohydrochlorin, which then enters the cobalamin-specific pathway.[16][17]

Quantitative Data on Cobaltochelatase (CbiK)

Steady-state kinetic analysis of CbiK-catalyzed cobalt insertion into sirohydrochlorin has been performed.[16]

| Enzyme | Substrate | Vmax | Km (for Co²⁺) | Reference |

| CbiK | Sirohydrochlorin, Co²⁺ | 0.60 min⁻¹ | 0.79 nM | [16] |

Signaling Pathways and Experimental Workflows

The intricate network of pathways originating from this compound and its precursors highlights the complexity of tetrapyrrole metabolism. The following diagrams illustrate these key biosynthetic routes and a general workflow for their experimental investigation.

Experimental Protocols

General Protocol for Anaerobic Enzyme Assays

Due to the oxygen sensitivity of many tetrapyrrole intermediates, all enzyme assays should be performed under strict anaerobic conditions inside an anaerobic chamber.

-

Buffer Preparation: Prepare all buffers and solutions and make them anaerobic by sparging with nitrogen or argon gas for at least 30 minutes.

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and tetrapyrrole substrate in anaerobic buffer.

-

Reaction Initiation: In an anaerobic environment, mix the enzyme, substrate, and any necessary cofactors (e.g., SAM, reducing agents like sodium dithionite) in a sealed cuvette or reaction tube to initiate the reaction.

-

Monitoring the Reaction:

-

Spectrophotometric Assays: For reactions involving a change in the UV-visible spectrum of the tetrapyrrole, the reaction can be monitored continuously in a spectrophotometer inside the anaerobic chamber.

-

Stopped Assays: For reactions without a distinct spectral change, aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid or flash-freezing in liquid nitrogen).

-

-

Product Analysis: Quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the products.

HPLC Method for Tetrapyrrole Analysis

A reverse-phase HPLC method can be employed for the separation and quantification of this compound and its derivatives.

-

Column: A C18 column (e.g., 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate, pH 3.5) and an organic solvent (e.g., methanol) is typically used.[18]

-

Detection:

-

UV-Visible Detection: Tetrapyrroles can be detected by their characteristic Soret peak absorbance, typically around 405 nm.[18]

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for definitive identification and quantification of the eluted compounds based on their mass-to-charge ratio.

-

Preparation of Cell Lysates for Intermediate Quantification

-

Cell Harvesting: Harvest bacterial cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer. Cell disruption can be achieved by sonication or using a French press. All steps should be performed on ice to minimize degradation.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Extraction: The supernatant containing the soluble proteins and metabolites can be used for the quantification of tetrapyrrole intermediates, often after a protein precipitation step (e.g., with acetone (B3395972) or methanol) followed by centrifugation. The resulting supernatant is then analyzed by HPLC-MS.

Conclusion

This compound's role extends far beyond its function as a simple cofactor. It is a key metabolic intermediate that serves as a precursor for a diverse array of essential tetrapyrroles. The elucidation of these biosynthetic pathways has revealed a fascinating evolutionary tapestry of metabolic innovation and provides new avenues for understanding and potentially manipulating these fundamental biological processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field. Further investigation into the kinetics and regulation of the enzymes at these metabolic branchpoints will be crucial for a complete understanding of tetrapyrrole homeostasis and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. The anaerobic biosynthesis of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 4. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure, function and properties of sirohaem decarboxylase--an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Tetrapyrrole Cofactors by Bacterial Community Inhabiting Porphyrine-Containing Shale Rock (Fore-Sudetic Monocline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Radical SAM enzyme NirJ catalyzes the removal of two propionate side chains during heme d1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interdependence of tetrapyrrole metabolism, the generation of oxidative stress and the mitigative oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 18. High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ancient Art of Sulfur and Nitrogen Metabolism: An In-depth Guide to the Evolutionary Origins of Siroheme-Dependent Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Life's fundamental processes are intrinsically linked to a colorful cast of molecular catalysts. Among these, the tetrapyrroles—pigments of life—stand out for their central role in processes ranging from photosynthesis and respiration to the biosynthesis of essential metabolites. While heme and chlorophyll (B73375) are the most well-known members of this family, their evolutionary origins trace back to a more ancient and enigmatic molecule: siroheme. This iron-containing isobacteriochlorin (B1258242) is the prosthetic group for a critical class of enzymes, the this compound-dependent enzymes, which catalyze the six-electron reductions of sulfite (B76179) and nitrite (B80452). This technical guide delves into the evolutionary origins of these vital enzymes, providing a comprehensive overview of their structure, function, catalytic mechanisms, and the ancient biosynthetic pathways that forge their this compound cofactor. Understanding the evolutionary trajectory of these enzymes not only illuminates the early history of life's metabolic innovations but also offers potential avenues for novel therapeutic interventions.

The Primordial Pathway: this compound-Dependent Heme Biosynthesis

The biosynthesis of heme, the iron-containing heart of hemoglobin and cytochromes, was once thought to follow a single, conserved pathway. However, genomic and biochemical studies have unveiled a fascinating evolutionary tapestry of three distinct routes for heme production. The most ancient of these is the this compound-dependent pathway, a relic of an anaerobic world that is still utilized by some archaea and sulfate-reducing bacteria.[1][2][3] This primordial pathway diverges from the "classical" routes at the tetrapyrrole precursor uroporphyrinogen III.

The classical pathways, known as the protoporphyrin-dependent (PPD) and coproporphyrin-dependent (CPD) pathways, involve a series of decarboxylation and oxidation steps to modify the side chains of the porphyrin ring before the final insertion of iron. In contrast, the this compound-dependent pathway takes a different approach. Uroporphyrinogen III is first methylated by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form precorrin-2.[2] This intermediate is then dehydrogenated and subsequently chelated with iron to produce this compound.[2] In a remarkable evolutionary twist, this ancient cofactor can then be further modified through a series of enzymatic reactions to ultimately yield heme.[4][5] This discovery underscores the central and ancestral role of this compound in tetrapyrrole metabolism.

Key Enzymes of the this compound-Dependent Pathway

The conversion of uroporphyrinogen III to heme via the this compound-dependent pathway is orchestrated by a unique set of enzymes:

-

This compound Synthase (CysG): In many bacteria, such as Escherichia coli, a single multifunctional enzyme, CysG, catalyzes the final three steps of this compound biosynthesis from uroporphyrinogen III.[6][7] This remarkable enzyme possesses SAM-dependent methyltransferase, NAD+-dependent dehydrogenase, and ferrochelatase activities.[6]

-

This compound Decarboxylase (AhbA/B): In the subsequent conversion of this compound to heme, the heterodimeric enzyme this compound decarboxylase (composed of AhbA and AhbB subunits) plays a crucial role.[8][9] It catalyzes the decarboxylation of the acetate (B1210297) side chains on the C12 and C18 positions of this compound to yield didecarboxythis compound.[8][9]

-

Radical SAM Enzymes (AhbC and AhbD): The final steps in the conversion of didecarboxythis compound to heme are catalyzed by two radical SAM enzymes, AhbC and AhbD.[7][9] These enzymes are responsible for the oxidative removal of the remaining acetate and propionate (B1217596) side chains to generate the final heme molecule.[7][9]

Data Presentation: A Quantitative Look at this compound-Dependent Enzymes

To facilitate a comparative understanding of the key enzymes in this compound metabolism, the following tables summarize available quantitative data on their kinetic parameters and phylogenetic distribution.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| Sulfite Reductase | Desulfovibrio vulgaris | Sulfite | 31.67 (mM) | - | [10] |

| Nitrite Reductase | Sinorhizobium meliloti | Nitrite | 5200 | 80 | [11] |

| This compound Decarboxylase (AhbA/B) | Desulfovibrio desulfuricans | This compound | - | - | [12][13] |

Table 1: Kinetic Parameters of Key this compound-Dependent Enzymes. Note: Data availability is limited, and assay conditions can vary between studies.

| Biosynthesis Pathway Type | Key Enzyme(s) | Predominant in | Reference(s) |

| Type 1 | Single multifunctional protein (e.g., CysG) | Gammaproteobacteria, Streptomycetales | [14] |

| Type 2 | Two separate proteins | Fibrobacteres, Vibrionales | [14] |

| Type 3 | Three separate proteins | Firmicutes (Bacillales order) | [14] |

Table 2: Phylogenetic Distribution of the Three Main Routes for this compound Biosynthesis in Bacteria.

Experimental Protocols: A Practical Guide to Studying this compound-Dependent Enzymes

This section provides detailed methodologies for the expression, purification, and characterization of key this compound-dependent enzymes, compiled from various sources.

Expression and Purification of Recombinant this compound Synthase (CysG)

Source Organism: Escherichia coli

Methodology:

-

Cloning: The cysG gene is PCR amplified from E. coli genomic DNA and cloned into a suitable expression vector, such as pJR1, which allows for expression of the recombinant protein.[15]

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3) Rosetta pLysS.[15]

-

Expression: The transformed cells are grown in a rich medium (e.g., LB) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated for a further period at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The soluble fraction is clarified by centrifugation and the recombinant CysG is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) if a His-tag is used), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[6]

Expression and Purification of Recombinant this compound Decarboxylase (AhbA/B)

Source Organism: Desulfovibrio desulfuricans or Desulfovibrio vulgaris

Methodology:

-

Cloning and Co-expression: The genes for ahbA and ahbB are cloned into a co-expression vector to ensure the production of the heterodimeric complex.[8]

-

Expression and Purification: The expression and purification protocol is similar to that described for CysG, involving transformation into an E. coli expression strain, induction of protein expression, cell lysis, and purification using affinity and size-exclusion chromatography.[8] It is important to maintain anaerobic conditions during purification if the enzyme is sensitive to oxygen.

In Vitro Sulfite Reductase Activity Assay